Pseudojervine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDDNUKNMMWBD-VPLHBGEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36069-05-3 | |

| Record name | Pseudojervine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36069-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudojervine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOJERVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pseudojervine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. As a glycoside of jervine, it shares structural similarities with other Veratrum alkaloids known for their potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifungal and antiplatelet effects. The document details its mechanism of action, presents available quantitative data, and outlines relevant experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this complex natural product.

Chemical Structure and Physicochemical Properties

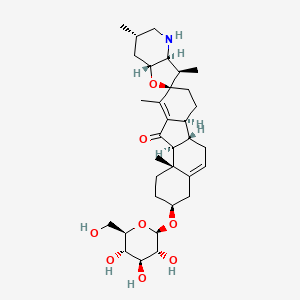

This compound is characterized by a complex C-nor-D-homosteroidal skeleton, which is typical of jervane-type alkaloids. It is the 3-O-β-D-glucoside of jervine. The chemical structure and key identifiers of this compound are presented below.

Chemical Structure:

Image Source: PubChem CID 16398499

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | [1] |

| Synonyms | Jervin-3-glucoside, O-beta-D-Glucopyranosyljervine, Pseudojervin | [1] |

| CAS Number | 36069-05-3 | [1] |

| Molecular Formula | C₃₃H₄₉NO₈ | [1] |

| Molecular Weight | 587.75 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 300-301 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO, chloroform, benzene; slightly soluble in methanol, ethanol; almost insoluble in ether.[2][3][4] |

Biological Activities and Mechanisms of Action

This compound, along with other Veratrum alkaloids, exhibits a range of biological activities. The most well-documented of these are its antifungal and antiplatelet effects. Additionally, its structural similarity to cyclopamine and jervine, known inhibitors of the Hedgehog signaling pathway, suggests potential applications in cancer therapy.

Antifungal Activity

This compound has demonstrated notable antifungal properties. Its mechanism of action is believed to be analogous to that of jervine, which involves the inhibition of fungal cell wall biosynthesis.[5][6]

Mechanism of Action: Inhibition of β-1,6-Glucan Biosynthesis

The fungal cell wall is a crucial structure for maintaining cell integrity and is a prime target for antifungal drugs. This compound is thought to disrupt the synthesis of β-1,6-glucan, a key component of the cell wall in many pathogenic fungi.[5] This inhibition is mediated through the targeting of the enzymes Kre6 and Skn1, which are integral to the β-1,6-glucan biosynthesis pathway.[5][6] Disruption of this pathway leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately leading to cell death.

References

The Isolation and Purification of Pseudojervine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine is a naturally occurring steroidal glycoalkaloid found in various members of the Veratrum genus. Belonging to the jerveratrum-type steroidal alkaloids, it shares a structural backbone with other significant bioactive compounds such as jervine and cyclopamine. These molecules are of considerable interest to the scientific community, particularly for their potent inhibition of the Sonic hedgehog (Shh) signaling pathway, a critical regulator of embryonic development and a key player in the progression of several types of cancer. This technical guide provides a comprehensive overview of the sources, isolation protocols, and analytical characterization of this compound.

Natural Sources of this compound

The primary sources of this compound are perennial herbaceous plants of the genus Veratrum, commonly known as false hellebore. The rhizomes and roots of these plants are particularly rich in a variety of steroidal alkaloids. Species that have been identified as sources of this compound include:

-

Veratrum album (White Hellebore): Widely distributed across Europe and Western Asia, the rhizomes of this plant are a known source of this compound and other related alkaloids.[1][2]

-

Veratrum viride (Green Hellebore or American Hellebore): Native to eastern North America, this species also contains a complex mixture of steroidal alkaloids, including this compound.

-

Veratrum californicum (California corn lily): Found in the western United States, this species is a notable source of cyclopamine and other jerveratrum alkaloids like this compound.[1]

-

Veratrum nigrum (Black False Hellebore): This species, found in Asia and Europe, is another source of various bioactive steroidal alkaloids.[3]

-

Veratrum lobelianum : The rhizomes and roots of this species are used in the production of "Veratrum aqua," a tincture containing jervine and other alkaloids.

-

Veratrum dahuricum : This species is also a known source of this compound.[4]

-

Veratrum oxysepalum : From the rhizomes of this plant, this compound has been successfully isolated.[5]

The alkaloid content and composition can vary depending on the plant species, geographical location, and the time of harvesting.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, acid-base partitioning, and chromatographic purification.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Detailed Experimental Protocols

Protocol 1: Solvent Extraction and Acid-Base Purification

This protocol outlines a general method for obtaining a crude mixture of total alkaloids from Veratrum rhizomes.

-

Preparation of Plant Material : Air-dry the rhizomes of the selected Veratrum species at room temperature and then grind them into a fine powder.

-

Extraction :

-

Macerate the powdered rhizomes with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction. Solvents such as benzene or chloroform have also been used.[2]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a 2% sulfuric acid solution.

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

-

Adjust the pH of the filtrate to approximately 10-11 with a base (e.g., 25% ammonium hydroxide) to precipitate the total alkaloids.

-

Extract the liberated alkaloids with an organic solvent such as chloroform or dichloromethane.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

-

Protocol 2: Chromatographic Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate this compound.

-

Silica Gel Column Chromatography :

-

Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether or hexane).

-

Dissolve the total alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, a petroleum ether-ethyl acetate or a chloroform-methanol system.[4]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and evaporate the solvent.

-

-

High-Speed Counter-Current Chromatography (HSCCC) : A highly efficient method for the separation of natural products.

-

A two-phase solvent system is selected based on the partition coefficient of this compound. For example, a system of dichloromethane-methanol-water (4:3.5:2, v/v/v) has been successfully used.[5]

-

The crude alkaloid extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument.

-

The separation is performed, and fractions are collected and analyzed by HPLC to identify those containing pure this compound.[5]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to achieve high purity.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

The semi-pure fractions from previous chromatographic steps are injected, and the peak corresponding to this compound is collected.

-

The solvent is removed, often by lyophilization, to yield the pure compound.

-

Quantitative Data

The yield and purity of this compound can vary significantly based on the source material and the isolation technique employed. The following table summarizes available quantitative data.

| Plant Source | Isolation Method | Compound | Yield | Purity | Reference |

| Veratrum oxysepalum (rhizomes) | Two-step HSCCC | This compound | 9.4 mg from 200.0 mg of crude alkaloid extract | 95.2% | [5] |

| Veratrum species | Macroporous resin & column chromatography | Jervine (related alkaloid) | Not specified | >90% | [6] |

| Veratrum lobelianum (tincture) | HPLC-DAD Analysis | Jervine (related alkaloid) | 136–170 µg/ml | Analytical standard | [7] |

Analytical Characterization

The structural elucidation and confirmation of isolated this compound are performed using a combination of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and quantification. A typical method would involve a C18 column with a mobile phase of acetonitrile and water with a gradient elution, and detection by UV or a diode-array detector (DAD).[7]

-

Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which aids in structural confirmation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for jerveratrum-type alkaloids, including likely this compound, is the inhibition of the Sonic hedgehog (Shh) signaling pathway.

Inhibition of the Sonic Hedgehog (Shh) Pathway

The Shh pathway is crucial for embryonic development and is aberrantly activated in several cancers. The key components of this pathway are the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

In the absence of the Shh ligand, PTCH inhibits the activity of SMO. This leads to the proteolytic processing of Gli transcription factors into their repressor forms, keeping target gene expression off. When Shh binds to PTCH, the inhibition on SMO is relieved. Active SMO then triggers a signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and differentiation.

This compound, like jervine and cyclopamine, is believed to directly bind to the seven-transmembrane domain of SMO, preventing its conformational change and keeping it in an inactive state, even in the presence of the Shh ligand. This effectively blocks the downstream signaling cascade and inhibits the expression of Shh target genes.

Antifungal Activity

Interestingly, jervine has also been shown to have antifungal activity through a different mechanism: the inhibition of β-1,6-glucan biosynthesis in the fungal cell wall.[8][9] This suggests that jerveratrum-type alkaloids may have multiple biological activities, which could be a subject for further investigation for this compound.

Conclusion

This compound is a valuable natural product with significant potential in biomedical research and drug development due to its likely role as a potent inhibitor of the Sonic hedgehog signaling pathway. This guide has provided an in-depth overview of its natural sources and detailed methodologies for its isolation and purification. The successful isolation of high-purity this compound is a critical step for further preclinical and clinical investigations into its therapeutic applications. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.

References

- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insecticidal metabolites from the rhizomes of Veratrum album against adults of Colorado potato beetle, Leptinotarsa decemlineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new steroidal alkaloids from the rhizomes of Veratrum nigrum L. and their anti-TYLCV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN101565445A - Method for preparing high-purity veratramine and jervine - Google Patents [patents.google.com]

- 7. Quantitative Content Parameter in the Standardization of Veratrum Aqua, Veratrum Lobelianum Bernh. Based Drug | Melnik | Drug development & registration [pharmjournal.ru]

- 8. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pseudojervine Biological Activity Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal alkaloid from plants of the Veratrum genus, has garnered interest within the scientific community for its potential therapeutic applications. Structurally similar to other well-researched Veratrum alkaloids like jervine and cyclopamine, this compound is implicated in a range of biological activities, including antitumor, antifungal, and antiplatelet effects. This technical guide provides a comprehensive overview of the screening protocols and known biological activities of this compound and its close analogs, offering a foundational resource for researchers investigating its therapeutic potential.

Biological Activities and Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the activities of closely related Veratrum alkaloids provide a strong basis for its potential efficacy. The following tables summarize the known biological activities of this compound and its structural analogs.

Table 1: Antitumor and Cytotoxic Activity

| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |

| This compound | Various tumor cell lines | Cytotoxicity Assays | Reported to have slight antitumor effect | [1] |

| Jervine | Myelodysplastic syndromes MUTZ-1 cells | CCK-8 assay | Concentration-dependent inhibition of proliferation | [2] |

| Jervine | Hedgehog-dependent tumors | Not specified | IC50 = 500-700 nM (Hedgehog signaling) | [1] |

| Cyclopamine | Pancreatic cancer (PANC-1) | Not specified | Potent inhibitory effect | [1] |

| Veratramine | Various tumor cell lines | Cytotoxicity Assays | Significant antitumor effect | [1] |

Table 2: Antifungal Activity

| Compound | Fungal Species | Assay Type | MIC / IC50 | Reference |

| This compound | Not specified | Not specified | Known for broad-spectrum antifungal activity | [3] |

| Jervine | Saccharomyces cerevisiae | Broth microdilution | IC50s were determined and compared to other alkaloids | [4] |

| Jervine | Candida parapsilosis, Candida krusei | Not specified | Effective against human-pathogenic fungi | [4] |

| Jervine | Botrytis cinerea, Puccinia recondita | Not specified | Effective against phytopathogenic fungi | [4] |

Table 3: Antiplatelet Activity

| Compound | Inducing Agent | Assay Type | Inhibition Rate | Reference |

| This compound | Not specified | Platelet aggregation assay | Evaluated for antiplatelet activity | [1] |

| 3-Veratroylzygadenine | Arachidonic acid | Platelet aggregation assay | 92.0% at 100 µM | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

b. Materials:

-

Cancer cell line of interest (e.g., PANC-1, A549)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

c. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent.[4][5]

a. Principle: The broth microdilution method involves challenging a standardized inoculum of a fungus with serial dilutions of an antifungal agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

b. Materials:

-

Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

This compound stock solution (in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

c. Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi).

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free growth control and a sterile control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density.

Hedgehog Signaling Pathway Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the Hedgehog signaling pathway.

a. Principle: Many cell-based assays for Hedgehog signaling utilize reporter gene constructs where the expression of a reporter protein (e.g., luciferase) is under the control of a Gli-responsive promoter. Inhibition of the pathway leads to a decrease in reporter gene expression.

b. Materials:

-

NIH/3T3 cells stably transfected with a Gli-luciferase reporter construct

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened (Smo) agonist (e.g., SAG)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

c. Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Pathway Activation: Stimulate the Hedgehog pathway by adding Shh conditioned medium or a Smo agonist. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to cell viability (which can be assessed in a parallel plate). Calculate the percentage of inhibition of Hedgehog signaling relative to the stimulated control.

Mandatory Visualizations

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

General Experimental Workflow for Cytotoxicity Screening

References

- 1. Antitumor and antiplatelet activity of alkaloids from veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Pseudojervine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a naturally occurring steroidal alkaloid from the Veratrum genus, is a compound of significant interest due to its dual mechanisms of action that confer both antifungal and potential anticancer properties. Structurally similar to the more extensively studied jervine, this compound is implicated in the inhibition of fungal cell wall biosynthesis and the modulation of the critical Hedgehog signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Antifungal Mechanism of Action: Inhibition of β-1,6-Glucan Biosynthesis

The primary antifungal activity of this compound and related compounds lies in the disruption of the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive therapeutic target.

Molecular Targets: Kre6 and Skn1

Chemical-genetic profiling and mutant susceptibility studies have identified Kre6 and its paralog Skn1 as the molecular targets of jervine-like alkaloids.[1][2] These proteins are integral to the biosynthesis of β-1,6-glucan, a key component of the fungal cell wall that provides structural integrity.[1][2] The inhibition of Kre6 and Skn1 leads to a significant reduction in β-1,6-glucan levels, compromising the cell wall and resulting in fungal cell death.[1][3] Point mutations in the KRE6 and SKN1 genes have been shown to confer resistance to jervine, further validating them as direct targets.[1][2]

Quantitative Data: Antifungal Activity

The following table summarizes the antifungal activity of jervine and related compounds against various fungal species. While specific data for this compound is limited in the reviewed literature, the data for the closely related jervine provides a strong indication of its potential efficacy.

| Compound | Fungal Species | Endpoint | Concentration (µg/mL) | Reference |

| Jervine | Saccharomyces cerevisiae | IC50 | 10.3 | [4] |

| Jervine | Botrytis cinerea | IC50 | 50 | [4] |

| Jervine | Puccinia recondita | IC50 | 50 | [4] |

| Cyclopamine | Saccharomyces cerevisiae | IC50 | 12.8 | [4] |

Signaling Pathway Diagram

Caption: Inhibition of β-1,6-glucan synthesis by this compound.

Experimental Protocols

This protocol is adapted from studies on jervine and is suitable for assessing the inhibitory effect of this compound on β-1,6-glucan biosynthesis.[3][5]

-

Yeast Culture: Culture wild-type Saccharomyces cerevisiae in YPD medium to the logarithmic growth phase (approximately 1 x 107 cells/ml).

-

Radiolabeling: Incubate the yeast cells for 2 hours in low-glucose YPD medium containing [14C]glucose in the presence of varying concentrations of this compound (e.g., 0, 2.5, 5.0, and 10.0 µg/ml) at 25°C.

-

Cell Wall Fractionation:

-

Perform a mild alkaline lysis to solubilize intracellular components.

-

Treat the remaining cell wall material with Zymolyase to digest β-1,3-glucan.

-

The remaining insoluble fraction is enriched in β-1,6-glucan and chitin.

-

-

Quantification: Use a scintillation counter to quantify the amount of 14C incorporated into the β-1,6-glucan-enriched fraction. A dose-dependent decrease in radioactivity compared to the control indicates inhibition of β-1,6-glucan biosynthesis.[3][5]

This workflow outlines the general steps for identifying the molecular targets of a compound using a yeast deletion mutant library.[6][7]

Caption: Workflow for Chemical-Genomic Profiling in Yeast.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is associated with various cancers.

Molecular Target: Smoothened (Smo)

Veratrum alkaloids, including jervine, inhibit the Hh pathway by interacting with Smoothened (Smo), a G protein-coupled receptor-like protein.[8][9][10] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. Jervine and its analogs bind to Smo, preventing its activation even in the presence of the Hh ligand, thereby blocking downstream signaling.[8][10]

Quantitative Data: Hedgehog Pathway Inhibition

The following table presents the inhibitory concentration of jervine on the Hedgehog signaling pathway.

| Compound | Assay System | Endpoint | Concentration | Reference |

| Jervine | Luciferase Reporter Assay (s12 cells) | IC50 | 500-700 nM | [8] |

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog Signaling Pathway by this compound.

Experimental Protocol: Hedgehog Signaling Reporter Assay

This protocol describes a common method for quantifying the activity of the Hedgehog signaling pathway and the inhibitory effect of compounds like this compound.[8][11]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

-

Seed cells in a 96-well plate.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound.

-

Include a positive control (e.g., a Smo agonist or Hh-conditioned medium) and a negative control (vehicle, e.g., DMSO).

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of Hh signaling at each this compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound presents a compelling profile with dual mechanisms of action against fungal pathogens and cancer-related signaling pathways. The inhibition of β-1,6-glucan biosynthesis offers a promising avenue for the development of novel antifungal agents with a fungal-specific target. Concurrently, its inhibitory effect on the Hedgehog signaling pathway warrants further investigation for its potential application in oncology.

Future research should focus on:

-

Obtaining specific quantitative data (MIC, IC50, Ki) for this compound against a broader range of fungal pathogens and cancer cell lines.

-

Elucidating the precise binding mode of this compound with its molecular targets (Kre6, Skn1, and Smo) through structural biology studies.

-

Investigating the structure-activity relationships of this compound and its derivatives to optimize potency and selectivity.

-

Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models.

This technical guide provides a foundational understanding of the mechanisms of action of this compound, offering a valuable resource for the scientific community to build upon in the pursuit of new therapeutic interventions.

References

- 1. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical genomic profiling via barcode sequencing to predict compound mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Jervine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]

- 10. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudojervine: A Technical Guide to its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, including its CAS number and molecular weight. Furthermore, this document delves into its mechanisms of action, focusing on its established antifungal, antitumor, and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are provided, along with graphical representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a complex steroidal alkaloid with the chemical formula C33H49NO8.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 36069-05-3 | [1][2][3][4] |

| Molecular Weight | 587.75 g/mol | [1][5] |

| Molecular Formula | C33H49NO8 | [1][2][3][4] |

| Synonyms | Jervin-3-glucoside, Pseudojervin | [1] |

Antifungal Activity

This compound and its aglycone, jervine, exhibit potent antifungal activity by disrupting the integrity of the fungal cell wall. The primary mechanism of action is the inhibition of β-1,6-glucan biosynthesis, a critical component of the cell wall. This inhibition is achieved by targeting two key enzymes in the biosynthetic pathway: Kre6 and Skn1.

Signaling Pathway

The inhibition of Kre6 and Skn1 by this compound disrupts the normal synthesis of β-1,6-glucan, leading to a weakened cell wall and ultimately, fungal cell death.

Experimental Protocols

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (in DMSO)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no fungus).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 530 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

This assay assesses the integrity of the fungal cell wall by measuring its susceptibility to the K1 killer toxin, which requires binding to β-1,6-glucan for its activity.

Materials:

-

Yeast strain sensitive to K1 toxin (e.g., Saccharomyces cerevisiae)

-

K1 killer toxin-producing yeast strain

-

YPD agar plates (pH 4.6) containing methylene blue

-

This compound

Procedure:

-

Prepare YPD agar plates containing various concentrations of this compound.

-

Spread a lawn of the K1 toxin-sensitive yeast strain onto the surface of the agar plates.

-

Spot the K1 killer toxin-producing strain onto the center of the plates.

-

Incubate the plates at 25°C for 48-72 hours.

-

Observe the zone of growth inhibition (halo) around the killer strain. A reduction in the size of the halo in the presence of this compound indicates inhibition of β-1,6-glucan synthesis.

This enzymatic method quantifies the amount of β-1,6-glucan in the fungal cell wall.

Materials:

-

Fungal cells grown with and without this compound

-

Lyticase

-

β-glucanase (exo- and endo-)

-

Glucose oxidase-peroxidase (GOPOD) reagent

-

Spectrophotometer

Procedure:

-

Harvest and wash the fungal cells.

-

Lyse the cells using lyticase to release the cell wall components.

-

Treat the cell wall fraction with a mixture of β-glucanases to specifically hydrolyze β-1,3- and β-1,6-glucans into glucose.

-

Quantify the released glucose using the GOPOD reagent and measure the absorbance at 510 nm.

-

A decrease in the amount of glucose released from this compound-treated cells compared to untreated cells indicates inhibition of β-glucan synthesis.

Antitumor Activity

Jervine, the aglycone of this compound, is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[6] Aberrant activation of this pathway is implicated in various cancers. Jervine exerts its effect by directly binding to and inhibiting the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.

Signaling Pathway

Experimental Protocols

This assay measures the effect of this compound on the proliferation of cancer cells with an activated Hedgehog pathway.

Materials:

-

Cancer cell line with active Hh signaling (e.g., PANC-1, pancreatic cancer)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT or WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Anti-inflammatory Activity

Jervine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The precise signaling pathways through which jervine mediates these effects are still under investigation but are thought to involve the modulation of inflammatory signaling cascades.

Signaling Pathway

Experimental Protocols

This protocol measures the effect of jervine on the production of TNF-α and IL-1β in macrophages stimulated with an inflammatory agent.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Jervine stock solution (in DMSO)

-

Cell culture medium

-

ELISA kits for TNF-α and IL-1β

-

24-well plates

Procedure:

-

Seed the macrophage cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of jervine for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

A reduction in the levels of these cytokines in jervine-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its well-defined antifungal mechanism, coupled with its potential as an antitumor and anti-inflammatory agent, makes it a compelling candidate for drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 36069-05-3 | LBA06905 | Biosynth [biosynth.com]

- 3. This compound [drugfuture.com]

- 4. This compound | CAS: 36069-05-3 | ChemNorm [chemnorm.com]

- 5. GSRS [precision.fda.gov]

- 6. The Species-Specific Acquisition and Diversification of a K1-like Family of Killer Toxins in Budding Yeasts of the Saccharomycotina - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Pseudojervine in Veratrum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of pseudojervine, a steroidal glycoalkaloid, within the Veratrum genus. It details its presence in various species, methodologies for its extraction, isolation, and quantification, and explores its known biological signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Veratrum Species

The genus Veratrum, commonly known as false hellebore, encompasses a group of perennial herbaceous plants belonging to the Melanthiaceae family. These plants are widely distributed across temperate regions of the Northern Hemisphere and have a long history in traditional medicine, alongside a notorious reputation for toxicity. The bioactivity and toxicity of Veratrum species are primarily attributed to a complex mixture of steroidal alkaloids.

This compound is a glycoalkaloid derivative of jervine, another prominent C-nor-D-homosteroidal alkaloid found in Veratrum. Specifically, it is jervine-3-β-D-glucoside. The presence of the glucose moiety significantly alters its polarity and may influence its bioavailability and pharmacological profile compared to its aglycone, jervine. While less studied than jervine or the teratogenic alkaloid cyclopamine, this compound is a notable constituent of several Veratrum species and contributes to their overall chemical profile and biological activity.

Natural Occurrence and Quantitative Data

This compound has been identified in several Veratrum species, though comprehensive quantitative analysis across the genus is limited. The concentration of steroidal alkaloids in Veratrum plants can vary significantly based on the species, plant part (roots and rhizomes typically have the highest concentrations), geographical location, and developmental stage.

Available quantitative data for this compound is summarized in the table below. It is important to note that much of the existing literature focuses on the qualitative identification or quantification of more abundant alkaloids like jervine and cyclopamine.

| Veratrum Species | Plant Part | Method | Quantity of this compound | Reference(s) |

| Veratrum oxysepalum | Rhizomes | HSCCC | 47 mg/g of crude alkaloid extract | |

| Veratrum album | Rhizomes | Not Quantified | Presence confirmed | |

| Veratrum taliense | Not Specified | Not Quantified | Presence confirmed | |

| Veratrum californicum var. fimbriatum | Not Specified | Not Quantified | Presence confirmed | |

| Veratrum lobelianum | Not Specified | Not Quantified | Presence confirmed | |

| Veratrum dahuricum | Not Specified | Not Quantified | Presence confirmed |

Note: The quantity for V. oxysepalum was calculated from the reported yield of 9.4 mg of this compound from 200.0 mg of crude alkaloid extract.

Experimental Protocols

The isolation and analysis of this compound require multi-step procedures involving extraction, purification, and quantification. The following protocols are based on methodologies reported in the literature for this compound and related Veratrum alkaloids.

General Extraction of Total Alkaloids

This protocol describes a general method for extracting total steroidal alkaloids from Veratrum plant material, which serves as the starting point for isolating this compound.

Workflow for Total Alkaloid Extraction

Caption: General workflow for the extraction of crude alkaloids from Veratrum plant material.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the rhizomes of the selected Veratrum species and pulverize them into a fine powder.

-

Solvent Extraction: Perform an exhaustive extraction using a Soxhlet apparatus with a solvent such as benzene or methanol, or by refluxing with 70-95% ethanol for several hours. The process is typically repeated three times with fresh solvent to ensure complete extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Liquid-Liquid Extraction:

-

Dissolve the crude extract in a dilute acid solution (e.g., 5% tartaric acid or 1% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash this acidic solution with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral lipids and other non-alkaloidal compounds.

-

Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.

-

Perform a liquid-liquid extraction of the basified aqueous solution with a chlorinated solvent like dichloromethane or chloroform to extract the free-base alkaloids.

-

-

Final Product: Combine the organic extracts and evaporate the solvent to yield a crude total alkaloid extract, which can then be used for isolation.

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating compounds from complex mixtures without a solid support matrix. The following protocol is adapted from a study that successfully isolated this compound from Veratrum oxysepalum.

HSCCC Isolation Workflow

Caption: Workflow for the isolation of this compound using HSCCC.

Detailed Protocol:

-

Solvent System Preparation: Prepare a two-phase solvent system of dichloromethane-methanol-water (4:3.5:2, v/v/v). The mixture is thoroughly shaken in a separatory funnel and allowed to settle. The upper aqueous phase and the lower organic phase are separated for use.

-

HSCCC Instrument Setup:

-

Fill the entire HSCCC column with the upper phase (stationary phase).

-

Begin rotation of the apparatus at a set speed (e.g., 850 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.

-

-

Sample Injection: Dissolve the crude alkaloid extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture and inject it into the column.

-

Elution and Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions of a fixed volume.

-

Analysis: Analyze the collected fractions using HPLC-MS or TLC to identify the fractions containing pure this compound.

-

Purification: Combine the pure fractions and evaporate the solvent to yield purified this compound. The purity can be confirmed by HPLC and the structure elucidated by NMR and MS analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for quantifying specific alkaloids in complex biological matrices or plant extracts. A method developed for jervine and other Veratrum alkaloids, including this compound, in rat plasma can be adapted for plant extracts.

UPLC-MS/MS Quantification Workflow

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudojervine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudojervine, a glycosylated steroidal alkaloid found in plants of the Veratrum genus, holds significant interest for its potential pharmacological applications. Like its close structural relatives, jervine and cyclopamine, this compound is believed to exert its biological effects through modulation of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. While the biosynthetic pathway of cyclopamine has been partially elucidated, the precise enzymatic steps leading to this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established pathway of related Veratrum alkaloids. It details the known enzymatic transformations from the precursor cholesterol to the key intermediate verazine, presents a putative pathway for the subsequent conversion to jervine and its final glycosylation to this compound, and outlines the experimental methodologies employed in this field of research. This guide aims to serve as a valuable resource for researchers seeking to unravel the complete biosynthetic network of this complex and promising natural product.

Introduction

The steroidal alkaloids of the Veratrum genus, including this compound, jervine, and cyclopamine, are characterized by a C-nor-D-homo steroidal skeleton.[1] These compounds have garnered considerable attention due to their potent biological activities, particularly their ability to inhibit the Hedgehog (Hh) signaling pathway.[2] Aberrant Hh signaling is implicated in the development of various cancers, making these alkaloids attractive candidates for therapeutic development.[2]

This compound is structurally distinct from jervine by the presence of a glucose moiety, indicating that its biosynthesis involves a final glycosylation step. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is widely accepted to share its initial steps with that of cyclopamine, a more extensively studied Veratrum alkaloid.[3] This guide will delineate the known enzymatic reactions leading to the common intermediate, verazine, and then present a putative pathway for the formation of this compound.

The Shared Initial Biosynthetic Pathway: From Cholesterol to Verazine

The biosynthesis of jervanine-type steroidal alkaloids commences with the common precursor, cholesterol.[3] A series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes and a γ-aminobutyrate transaminase (GABAT), convert cholesterol into the key intermediate, verazine.[3][4] These initial steps have been elucidated through studies on Veratrum californicum.[3][4]

The key enzymes and intermediates in the formation of verazine are summarized in the table below.

| Intermediate | Enzyme | Enzyme Type | Function |

| Cholesterol | CYP90B27 | Cytochrome P450 | C-22 hydroxylation |

| 22(R)-hydroxycholesterol | CYP94N1 | Cytochrome P450 | C-26 hydroxylation and oxidation |

| 22-hydroxycholesterol-26-al | GABAT1 | γ-aminobutyrate transaminase | C-26 transamination |

| 22-hydroxy-26-aminocholesterol | CYP90G1 | Cytochrome P450 | Intramolecular cyclization |

| Verazine |

Diagram of the Biosynthesis of Verazine from Cholesterol

Putative Biosynthetic Pathway to this compound

The precise enzymatic steps converting verazine to jervine and subsequently to this compound have not yet been experimentally verified. However, based on the chemical structures of these compounds, a putative pathway can be proposed. This likely involves a series of oxidations and rearrangements to form the characteristic C-nor-D-homo steroid skeleton of jervine, followed by glycosylation.

Putative Conversion of Verazine to Jervine

The transformation of verazine to jervine is hypothesized to involve further enzymatic modifications, likely catalyzed by additional cytochrome P450 enzymes. These modifications would be responsible for the formation of the furan ring and the specific stereochemistry of jervine.

Diagram of the Putative Biosynthesis of Jervine from Verazine

Glycosylation of Jervine to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-3 hydroxyl group of jervine. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules.[5] While the specific UGT responsible for this reaction in Veratrum has not been identified, it is a critical step in the formation of this compound.

Diagram of the Glycosylation of Jervine

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and reaction yields, are currently not available in the literature. However, studies have reported the concentrations of various Veratrum alkaloids in different plant tissues, which can provide an indirect measure of the biosynthetic output.

| Alkaloid | Plant Species | Plant Part | Concentration Range | Reference |

| Jervine | Veratrum album | Fruit, Roots, Rootstock | µg/g to mg/g | [6] |

| Jervine | Veratrum californicum | - | µg/g to mg/g | [6] |

| Jervine | Veratrum nigrum | - | µg/g to mg/g | [6] |

| Protoveratrine A | Veratrum album | Fruit, Roots, Rootstock | High (mg/g range) | [6] |

| Veratramine | Veratrum species | - | Generally low | [6] |

Experimental Protocols

The elucidation of steroidal alkaloid biosynthetic pathways relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are generalized protocols for key experiments.

Extraction and Analysis of Veratrum Alkaloids by HPLC-MS/MS

This protocol describes the general steps for extracting and quantifying steroidal alkaloids from Veratrum plant material.

Experimental Workflow for Alkaloid Analysis

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., roots and rhizomes), which is then dried and finely ground.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, often using methods like Soxhlet extraction or ultrasonication to improve efficiency.

-

Purification: The crude extract is filtered and concentrated under reduced pressure. A liquid-liquid extraction may be performed to partition the alkaloids into an organic phase.

-

Analysis: The final extract is analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7] This technique allows for the separation, identification, and quantification of individual alkaloids based on their retention times and mass-to-charge ratios.[6][7]

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate biosynthetic genes, they are typically expressed in a heterologous host system, such as insect cells (Spodoptera frugiperda, Sf9) or yeast (Saccharomyces cerevisiae).[4][8]

Experimental Workflow for Enzyme Characterization

Methodology:

-

Gene Identification: Candidate genes encoding biosynthetic enzymes (e.g., CYPs, UGTs) are identified from transcriptome data of Veratrum species.[9]

-

Cloning and Expression: The candidate gene is cloned into an appropriate expression vector, which is then introduced into the host cells.

-

Protein Production: The host cells are cultured under conditions that induce the expression of the recombinant protein.

-

Functional Assay: The recombinant enzyme is incubated with its putative substrate (e.g., cholesterol for the initial P450s, or jervine for a putative UGT).

-

Product Detection: The reaction mixture is analyzed by HPLC-MS/MS to detect the formation of the expected product. Successful product formation confirms the function of the enzyme.[4]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is still not fully understood. While the initial steps shared with other Veratrum alkaloids have been elucidated, the enzymes responsible for the later stages of jervine formation and its subsequent glycosylation remain to be identified. Future research should focus on the functional characterization of candidate cytochrome P450 and UDP-glycosyltransferase genes from Veratrum species. A combination of transcriptomics, metabolomics, and heterologous expression studies will be crucial to unraveling the complete biosynthetic pathway of this compound. A thorough understanding of this pathway will not only provide valuable insights into plant specialized metabolism but also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

- 1. Identification of genes involved in verazine biosynthesis in Veratrum grandiflorum and their heterologous production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The UDP-glycosyltransferase (UGT) superfamily expressed in humans, insects and plants: Animal-plant arms-race and co-evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pseudojervine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal glycoalkaloid found in plants of the Veratrum genus, has garnered interest within the scientific community for its potential biological activities. Like other Veratrum alkaloids, such as jervine and cyclopamine, this compound is known to interact with critical cellular signaling pathways. Understanding its physicochemical properties, particularly its solubility and stability, is paramount for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its closely related analogs, outlines detailed experimental protocols for characterization, and visualizes its known signaling pathways.

Data Presentation

Solubility Data

Table 1: Quantitative Solubility of Related Veratrum Alkaloids

| Compound | Solvent | Temperature (°C) | Solubility |

| Jervine | Dimethyl Sulfoxide (DMSO) | 25 | >10 mg/mL[1] |

| Jervine | Ethanol | 25 | 4-6 mg/mL[1] |

| Jervine | Methanol | 25 | >2 mg/mL[1] |

| Jervine | Water | 25 | Insoluble[1] |

| Cyclopamine | Ethanol | Not Specified | ~10 mg/mL[2] |

| Cyclopamine | Dimethylformamide (DMF) | Not Specified | ~2 mg/mL[2] |

| Cyclopamine | Ethanol:PBS (pH 7.2) (1:3) | Not Specified | ~0.25 mg/mL[2] |

Qualitative Solubility of this compound:

General literature suggests that this compound is soluble in methanol.

Stability Data

Specific kinetic data on the degradation of this compound under various conditions (pH, temperature, light) is currently limited. However, general stability profiles can be inferred from the behavior of other pharmaceutical compounds and alkaloids. Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound-containing formulations.

Table 2: General Stability Considerations for this compound

| Condition | General Effect on Alkaloids | Recommended Testing |

| pH | Degradation can be pH-dependent, with hydrolysis of ester or glycosidic bonds often catalyzed by acidic or basic conditions. The ionization state of the molecule, which affects solubility and reactivity, is also pH-dependent.[3] | Conduct studies across a range of pH values (e.g., pH 2, 7, 9) at controlled temperatures to determine the pH-rate profile. |

| Temperature | Degradation rates generally increase with temperature, following the Arrhenius equation. This can involve hydrolysis, oxidation, and other reactions. | Perform accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict degradation at lower temperatures and determine activation energy. |

| Light (Photostability) | Exposure to UV or visible light can lead to photodegradation, often through oxidative pathways. | Conduct photostability studies under standardized light conditions (e.g., ICH Q1B guidelines) to assess the impact of light exposure. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, water, buffered solutions) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Reporting: Express the solubility in units of mg/mL or g/L at the specified temperature.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in relevant media (e.g., water, buffers of different pH, organic solvents).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 80°C).

-

Photodegradation: Expose the sample (solid or in solution) to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the degradation studies.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as UPLC-MS/MS, to separate and quantify this compound and its degradation products.

-

Kinetic Analysis: Determine the degradation kinetics (e.g., first-order, pseudo-first-order) and calculate the degradation rate constants.

Analytical Method: UPLC-MS/MS for Quantification

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the quantification of this compound in solubility and stability samples.

Method Parameters (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Mandatory Visualization

Signaling Pathways

This compound, like other Veratrum alkaloids, is known to be an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is implicated in the proliferation of certain cancers when aberrantly activated. The primary molecular target of these alkaloids is the Smoothened (SMO) receptor.

References

Spectroscopic and Mechanistic Insights into Pseudojervine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudojervine, a naturally occurring steroidal alkaloid glycoside, is a member of the C-nor-D-homosteroidal family of compounds found in plants of the Veratrum genus. Structurally, it is the 3-O-β-D-glucopyranosyl derivative of the aglycone jervine. These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, including their role as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of this pathway has been implicated in the pathogenesis of several cancers. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols and a visualization of its likely biological target pathway.

Spectroscopic Data of this compound

The structural elucidation of complex natural products like this compound relies heavily on a combination of spectroscopic techniques. The following sections detail the key NMR, MS, and IR data that define the molecular architecture of this intricate steroidal alkaloid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton of this compound. The NMR spectral data for this compound were first fully assigned by Atta-ur-Rahman, et al.[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 1.85 | m | |

| 1.40 | m | ||

| H-2 | 1.90 | m | |

| 1.55 | m | ||

| H-3 | 3.95 | m | |

| H-4 | 2.50 | m | |

| 2.30 | m | ||

| H-5 | 5.35 | d | 5.5 |

| H-7 | 1.95 | m | |

| 1.65 | m | ||

| H-8 | 1.70 | m | |

| H-9 | 2.05 | m | |

| H-10 | 1.05 | s | |

| H-12 | 4.20 | d | 7.5 |

| H-13 | 2.60 | m | |

| H-14 | 2.15 | m | |

| 1.80 | m | ||

| H-15 | 1.75 | m | |

| 1.50 | m | ||

| H-16 | 2.10 | m | |

| H-17 | 4.35 | t | 8.0 |

| H-18 | 1.25 | d | 7.0 |

| H-20 | 2.85 | m | |

| H-21 | 1.15 | d | 6.5 |

| H-22 | 3.20 | m | |

| 2.95 | m | ||

| H-23 | 3.85 | m | |

| 3.55 | m | ||

| H-24 | 1.60 | m | |

| 1.45 | m | ||

| H-25 | 2.25 | m | |

| H-26 | 0.95 | d | 6.0 |

| H-27 | 0.85 | d | 6.0 |

| Glc-1' | 5.05 | d | 7.5 |

| Glc-2' | 4.30 | m | |

| Glc-3' | 4.25 | m | |

| Glc-4' | 4.15 | m | |

| Glc-5' | 3.90 | m | |

| Glc-6' | 4.50 | m | |

| 4.40 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 37.5 | 18 | 19.2 |

| 2 | 31.8 | 19 | 19.5 |

| 3 | 77.8 | 20 | 32.5 |

| 4 | 40.1 | 21 | 15.8 |

| 5 | 141.2 | 22 | 67.1 |

| 6 | 121.5 | 23 | 52.8 |

| 7 | 31.9 | 24 | 28.9 |

| 8 | 31.6 | 25 | 30.5 |

| 9 | 50.3 | 26 | 20.8 |

| 10 | 37.9 | 27 | 20.9 |

| 11 | 210.5 | Glc-1' | 102.5 |

| 12 | 79.5 | Glc-2' | 75.5 |

| 13 | 41.2 | Glc-3' | 78.8 |

| 14 | 43.5 | Glc-4' | 71.9 |

| 15 | 32.1 | Glc-5' | 78.2 |

| 16 | 26.5 | Glc-6' | 63.0 |

| 17 | 92.1 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. The molecular formula of this compound is C₃₃H₄₉NO₈, with a molecular weight of 587.7 g/mol .[2]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₃H₄₉NO₈ | PubChem[2] |

| Molecular Weight | 587.7 g/mol | PubChem[2] |

| Exact Mass | 587.34581752 Da | PubChem[2] |

| Ionization Mode | Electrospray Ionization (ESI) | Inferred from related compounds |

| Major Fragments | Fragmentation would likely involve the loss of the glucose moiety (-162 Da) and subsequent fragmentation of the jervine aglycone. | Inferred from related compounds |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available IR spectrum for this compound is not readily found, the spectrum of its aglycone, Jervine, provides a strong reference. The IR spectrum of Jervine (Sadtler Research Laboratories IR Grating Collection: 21767) shows characteristic absorptions for its key functional groups.[3] The spectrum of this compound is expected to exhibit these bands, with the addition of strong absorptions characteristic of a polyhydroxy glycosidic moiety.

Table 4: Characteristic IR Absorption Bands for Jervine (and expected for this compound)

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol/glycoside) | ~3400 (broad) | Present in both Jervine and the glucose moiety of this compound. |

| N-H stretch (secondary amine) | ~3300 | Characteristic of the piperidine ring. |

| C-H stretch (alkane) | ~2850-2960 | From the steroidal backbone and glucose unit. |

| C=O stretch (ketone) | ~1700 | α,β-unsaturated ketone in the steroid core. |

| C=C stretch (alkene) | ~1650 | Conjugated double bond in the steroid core. |

| C-O stretch (alcohol/ether) | ~1000-1200 | Multiple strong bands from the steroid, ether linkage, and glucose unit. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols typical for the analysis of steroidal alkaloids like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, commonly pyridine-d₅ (C₅D₅N) or chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., 'zgpg') is typically employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger spectral width (~220 ppm) is required.

-

2D NMR: A suite of 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

Full Scan MS: The instrument is scanned over a mass range (e.g., m/z 100-1000) to determine the accurate mass of the parent ion ([M+H]⁺ or [M+Na]⁺).

-

Tandem MS (MS/MS): The parent ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments provides valuable structural information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-